molecular formula C17H12ClNO5 B2492533 [2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone CAS No. 338415-90-0

[2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-chloro-3-nitrophenyl)methanone

Cat. No.: B2492533
CAS No.: 338415-90-0
M. Wt: 345.74
InChI Key: RDKXVRQZZGCJOT-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone (CAS: 338749-00-1, molecular formula: C24H17Cl3N2O5) is a methanone derivative featuring a benzodioxol-substituted cyclopropane ring and a 4-chloro-3-nitrophenyl group. The benzodioxol moiety (1,3-benzodioxole) is an oxygen-containing heterocycle known for enhancing metabolic stability in bioactive compounds, while the nitro and chloro substituents on the phenyl ring contribute strong electron-withdrawing effects.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-chloro-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5/c18-13-3-1-10(5-14(13)19(21)22)17(20)12-7-11(12)9-2-4-15-16(6-9)24-8-23-15/h1-6,11-12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKXVRQZZGCJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a benzodioxole derivative, followed by the introduction of the nitrophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the environmental impact. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Features

Target Compound vs. {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
  • Key Differences: Heterocyclic Group: The target compound incorporates a benzodioxol-cyclopropyl group, whereas the analog in features a benzothiazole-methoxy group. The sulfur atom in benzothiazole enables distinct hydrogen-bonding interactions (e.g., C–H···N/S) compared to the oxygen-rich benzodioxol . Conformational Rigidity: The cyclopropane ring in the target compound imposes steric constraints, which may reduce conformational flexibility compared to the methoxy-linked benzothiazole in the analog .
Target Compound vs. 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone
  • Key Differences: Aromatic System: The pyridinyl group in introduces a nitrogen heterocycle, which can participate in π-π stacking or coordinate with metal ions, unlike the purely aromatic benzodioxol system.
Target Compound vs. Oxime Derivatives
  • Functional Group Variation : The oxime derivative of the target compound (CAS 338749-00-1) includes an O-(2,4-dichlorobenzyl)oxime group, which introduces a nucleophilic hydroxylamine moiety. This modification is common in prodrug strategies to improve bioavailability or enable targeted release .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C24H17Cl3N2O5 511.76 Benzodioxol-cyclopropyl, 4-chloro-3-nitro Cyclopropane rigidity, nitro group
{2-[(Benzothiazolyl)methoxy] analog C21H13Cl2NO2S 414.29 Benzothiazole-methoxy, 4-chlorophenyl Hydrogen-bonding interactions
[3-Chloro-5-(CF3)pyridinyl] analog C13H8ClF3N2O2 328.66 Trifluoromethyl, nitro Pyridine ring, high lipophilicity
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (511.76 g/mol) compared to analogs suggests reduced aqueous solubility, which may necessitate formulation adjustments for pharmacological applications.
  • Crystallographic Data: The benzothiazole analog crystallizes in a monoclinic system (P21/n) with unit cell parameters a = 13.6452 Å, b = 7.47005 Å, and c = 18.7286 Å.

Biological Activity

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}ClN1_{1}O4_{4}
  • Molecular Weight : 303.71 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Antitumor Efficacy

A study conducted on a series of benzodioxole derivatives, including our compound of interest, demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to strong cytotoxicity.

Antimicrobial Activity

Benzodioxole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against several bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Neuroprotective Effects

Research has indicated that certain benzodioxole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The neuroprotective mechanism is believed to involve:

  • Reduction of Oxidative Stress : The compound may enhance antioxidant defenses.
  • Inhibition of Apoptotic Pathways : It could modulate key signaling pathways involved in neuronal survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Toxicity Profile : Low acute toxicity observed in animal models, but long-term effects remain to be fully elucidated.

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